molecular formula C12H14FNO2S2 B2772665 5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2034609-86-2

5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2772665
CAS No.: 2034609-86-2
M. Wt: 287.37
InChI Key: HTAKUHRNFFYNCU-UHFFFAOYSA-N
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Description

5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[221]heptane is a complex organic compound featuring a bicyclic structure This compound is notable for its unique combination of a sulfonyl group, a fluorinated aromatic ring, and a bicyclo[22

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common approach includes:

    Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized via a Diels-Alder reaction between a suitable diene and dienophile. This step is crucial as it establishes the rigid bicyclic framework.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, typically using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Fluorination: The fluorinated aromatic ring is incorporated via electrophilic aromatic substitution, using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a thiol or sulfide under appropriate conditions.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

The compound’s potential biological activity is of interest in drug discovery. Its bicyclic structure and functional groups may interact with biological targets, making it a candidate for the development of new pharmaceuticals.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic properties, such as anti-inflammatory or antimicrobial activities. The presence of the fluorinated aromatic ring often enhances the bioavailability and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including agrochemicals and polymers. Its stability and reactivity profile make it suitable for various applications.

Mechanism of Action

The mechanism by which 5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophilic center, while the fluorinated aromatic ring can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane: This compound is similar but contains an oxygen atom in place of sulfur.

    Bicyclo[2.2.1]heptane derivatives: Various derivatives with different substituents on the bicyclic core.

Uniqueness

5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is unique due to the combination of its bicyclic structure, sulfonyl group, and fluorinated aromatic ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, which are not commonly found in other compounds.

This detailed overview provides a comprehensive understanding of 5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-thia-5-azabicyclo[221]heptane, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

5-(3-fluoro-4-methylphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2S2/c1-8-2-3-11(5-12(8)13)18(15,16)14-6-10-4-9(14)7-17-10/h2-3,5,9-10H,4,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAKUHRNFFYNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC3CC2CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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